2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid is a synthetic organic compound often used in the field of medicinal chemistry. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is significant due to its role in the synthesis of various pharmaceuticals and its utility in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Introduction of the Isobutyl Group: The protected amino acid undergoes a Friedel-Crafts alkylation reaction with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the isobutyl group onto the phenyl ring.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid involves its role as a precursor or intermediate in various biochemical pathways. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The isobutyl group enhances the compound’s hydrophobicity, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid from which 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid is derived.
N-Boc-phenylalanine: A similar compound with a tert-butoxycarbonyl-protected amino group but without the isobutyl substitution.
Ibuprofen: A structurally related compound with a similar isobutylphenyl group but different functional groups.
Uniqueness
This compound is unique due to the combination of the tert-butoxycarbonyl-protected amino group and the isobutyl substitution on the phenyl ring. This unique structure imparts specific chemical properties, making it valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-12(2)10-13-6-8-14(9-7-13)11-15(16(20)21)19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDKBQMAABWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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